molecular formula C22H18Cl2N2O3 B5225972 N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide

N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide

Cat. No. B5225972
M. Wt: 429.3 g/mol
InChI Key: SOFYOSBULSHIOJ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide, also known as DMOG, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a hypoxia-mimetic agent that can induce cellular responses similar to those observed under hypoxic conditions. In

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide has been used extensively in scientific research due to its potential applications in various fields. It has been shown to induce hypoxia-inducible factor (HIF) activation, which can lead to the upregulation of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival. N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide has been used in studies investigating the role of HIF in cancer, ischemic diseases, and wound healing. It has also been used to study the effects of hypoxia on stem cell differentiation and pluripotency.

Mechanism of Action

N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide is a hypoxia-mimetic agent that can activate HIF under normoxic conditions. HIF is a transcription factor that regulates the expression of genes involved in oxygen homeostasis. Under hypoxic conditions, HIF is stabilized and translocates to the nucleus where it binds to hypoxia response elements (HREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival. N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide can activate HIF by inhibiting the activity of prolyl hydroxylase domain-containing enzymes (PHDs), which are responsible for hydroxylating HIF. Hydroxylated HIF is recognized by von Hippel-Lindau (VHL) protein, which targets it for degradation via the ubiquitin-proteasome pathway. Inhibition of PHDs by N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide leads to HIF stabilization and activation.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide has been shown to induce a wide range of biochemical and physiological effects. It can induce angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide can also increase erythropoietin (EPO) production, leading to increased red blood cell production. It has been shown to improve glucose metabolism by increasing glucose uptake and utilization in cells. N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide can also induce cell survival by upregulating anti-apoptotic genes and downregulating pro-apoptotic genes.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide is also a potent and specific PHD inhibitor, making it a useful tool for studying the role of HIF in various biological processes. However, N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide has some limitations for use in lab experiments. It can induce non-specific effects on cells and tissues, leading to potential artifacts in experimental results. N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide can also be toxic to cells at high concentrations, requiring careful optimization of experimental conditions.

Future Directions

There are several future directions for research involving N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide. One area of interest is the use of N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide in cancer therapy. N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells by activating HIF. Another area of interest is the use of N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide in tissue engineering and regenerative medicine. N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide has been shown to improve the survival and function of implanted cells and tissues by inducing angiogenesis and cell survival. Further research is needed to fully explore the potential applications of N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide in these and other fields.

Synthesis Methods

N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 2,5-dichloronitrobenzene with 2-methylbenzoic acid to form 2,5-dichloro-4-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-aminoethyl)acetamide to produce N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3/c1-13-5-3-4-6-16(13)22(28)26-19-11-14(7-10-20(19)29-2)21(27)25-18-12-15(23)8-9-17(18)24/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFYOSBULSHIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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